molecular formula C7H3BrN2O2 B13028783 4-Bromo-5-cyanopicolinic acid

4-Bromo-5-cyanopicolinic acid

Cat. No.: B13028783
M. Wt: 227.01 g/mol
InChI Key: WQDIRYIEQQYQJN-UHFFFAOYSA-N
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Description

4-Bromo-5-cyanopicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the fourth position and a cyano group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyanopicolinic acid typically involves the bromination of 5-cyanopicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyanopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives
  • Amino derivatives
  • Coupled aryl or alkyl derivatives

Scientific Research Applications

4-Bromo-5-cyanopicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are being investigated for their therapeutic properties.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as pharmaceutical agents. They are being studied for their anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyanopicolinic acid and its derivatives involves interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound can act as an inhibitor or modulator, affecting the activity of these targets and leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison: 4-Bromo-5-cyanopicolinic acid is unique due to the presence of both a bromine atom and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in synthetic applications compared to its analogs. For example, the presence of the bromine atom allows for easy participation in coupling reactions, while the cyano group provides a site for further functionalization. This dual functionality makes this compound a valuable compound in various fields of research .

Properties

Molecular Formula

C7H3BrN2O2

Molecular Weight

227.01 g/mol

IUPAC Name

4-bromo-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12)

InChI Key

WQDIRYIEQQYQJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C#N)Br

Origin of Product

United States

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